molecular formula C15H11BrN2O3 B11346779 2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11346779
M. Wt: 347.16 g/mol
InChI Key: HAAGQGZOBPFWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazinone core, which is a fused bicyclic system containing both benzene and oxazinone rings, and a bromine atom attached to the benzene ring.

Preparation Methods

The synthesis of 2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histone tails, which play a crucial role in the regulation of gene expression. By inhibiting the binding of bromodomain-containing proteins to acetylated histones, the compound can modulate gene expression and potentially exert therapeutic effects in diseases such as cancer and inflammation .

Comparison with Similar Compounds

2-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can be compared with other benzoxazinone derivatives, such as:

The uniqueness of this compound lies in its specific bromine substitution and its potential as a bromodomain inhibitor, which distinguishes it from other benzoxazinone derivatives with different biological activities and targets.

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

2-bromo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C15H11BrN2O3/c16-11-4-2-1-3-10(11)15(20)17-9-5-6-13-12(7-9)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19)

InChI Key

HAAGQGZOBPFWGC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.